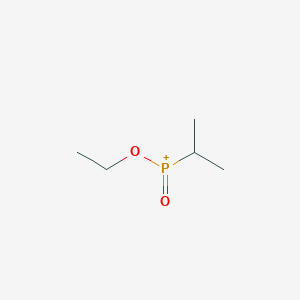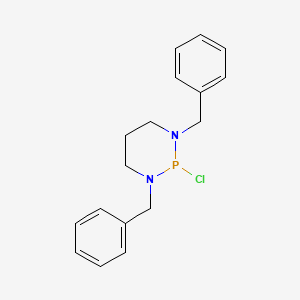
1,3-Dibenzyl-2-chloro-1,3,2-diazaphosphinane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dibenzyl-2-chloro-1,3,2-diazaphosphinane is an organophosphorus compound that features a diazaphosphinane ring structure
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dibenzyl-2-chloro-1,3,2-diazaphosphinane can be synthesized through a multi-step process involving the reaction of benzylamine with phosphorus trichloride and subsequent cyclization. The reaction typically requires an inert atmosphere and controlled temperature conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1,3-Dibenzyl-2-chloro-1,3,2-diazaphosphinane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides, to form different derivatives.
Oxidation and Reduction: The phosphorus center can undergo oxidation to form phosphine oxides or reduction to form phosphines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions typically occur under mild conditions with the use of a base to facilitate the substitution.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Various substituted diazaphosphinanes.
Oxidation: Phosphine oxides.
Reduction: Phosphines.
科学研究应用
1,3-Dibenzyl-2-chloro-1,3,2-diazaphosphinane has several applications in scientific research:
Organic Synthesis: Used as a reagent or intermediate in the synthesis of complex organic molecules.
Materials Science:
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
作用机制
The mechanism of action of 1,3-Dibenzyl-2-chloro-1,3,2-diazaphosphinane involves its ability to interact with various molecular targets through its phosphorus center. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The specific pathways and targets depend on the nature of the substituents and the overall structure of the compound.
相似化合物的比较
Similar Compounds
1,3-Dibenzyl-2-chloro-1,3,2-diazaphosphinane: Unique due to its specific diazaphosphinane ring structure.
This compound Derivatives: Compounds with different substituents on the diazaphosphinane ring.
Other Diazaphosphinanes: Compounds with similar ring structures but different substituents.
Uniqueness
This compound is unique due to its specific combination of benzyl groups and a chlorine atom on the diazaphosphinane ring. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
属性
CAS 编号 |
97095-67-5 |
|---|---|
分子式 |
C17H20ClN2P |
分子量 |
318.8 g/mol |
IUPAC 名称 |
1,3-dibenzyl-2-chloro-1,3,2-diazaphosphinane |
InChI |
InChI=1S/C17H20ClN2P/c18-21-19(14-16-8-3-1-4-9-16)12-7-13-20(21)15-17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2 |
InChI 键 |
QNPQNDOOPNLYOC-UHFFFAOYSA-N |
规范 SMILES |
C1CN(P(N(C1)CC2=CC=CC=C2)Cl)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,7-Bis[(benzyloxy)methoxy]-2-benzofuran-1(3H)-one](/img/structure/B14328682.png)

![N-(2-Hydroxyethyl)-2-(3-nitro-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide](/img/structure/B14328691.png)
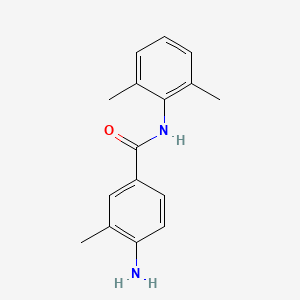
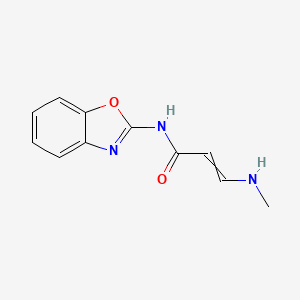
![2-Hexylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14328713.png)
![3-Methyl-3-[(2-oxo-2-phenylethyl)sulfanyl]butan-2-one](/img/structure/B14328714.png)
![2,5,8-Triphenyl-1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B14328724.png)
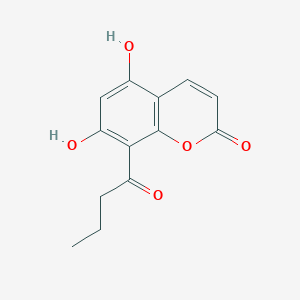
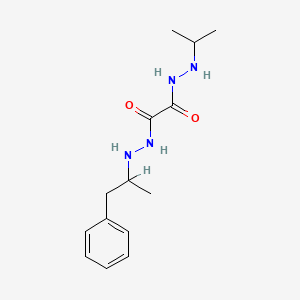
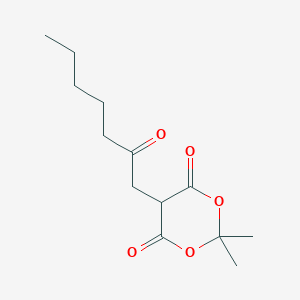

![2-aminoethanol;2-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B14328755.png)
